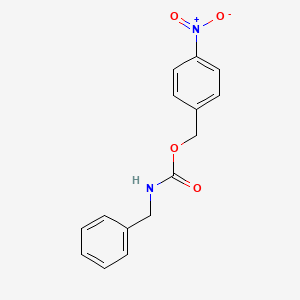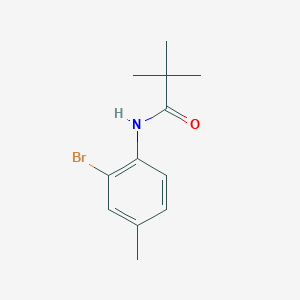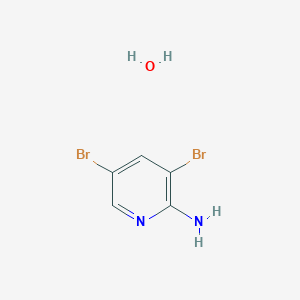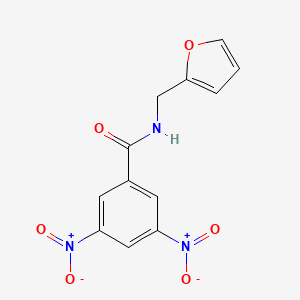
(4-nitrophenyl)methyl N-benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl)methyl N-benzylcarbamate is a chemical compound known for its unique structure and properties It is composed of a benzylcarbamate group attached to a (4-nitrophenyl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl N-benzylcarbamate typically involves the reaction of (4-nitrophenyl)methyl chloroformate with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(4-nitrophenyl)methyl N-benzylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (4-aminophenyl)methyl N-benzylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: Benzylamine and carbon dioxide.
科学的研究の応用
(4-nitrophenyl)methyl N-benzylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of (4-nitrophenyl)methyl N-benzylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylcarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and conditions used.
類似化合物との比較
Similar Compounds
- (4-nitrophenyl)methyl N-methylcarbamate
- (4-nitrophenyl)methyl N-ethylcarbamate
- (4-nitrophenyl)methyl N-phenylcarbamate
Uniqueness
(4-nitrophenyl)methyl N-benzylcarbamate is unique due to the presence of both the (4-nitrophenyl)methyl and benzylcarbamate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its reactivity and ability to form covalent bonds with biological molecules set it apart from other similar compounds.
特性
CAS番号 |
56379-93-2 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl N-benzylcarbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-10-12-4-2-1-3-5-12)21-11-13-6-8-14(9-7-13)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChIキー |
DUNJWJJQJBAYAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)

![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
![(5Z)-5-benzylidene-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11993287.png)
![6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11993289.png)



![5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993310.png)
